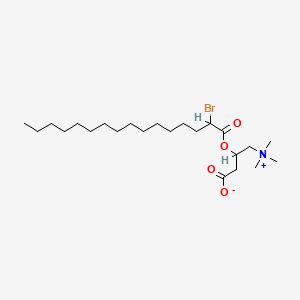

2-Bromopalmitoylcarnitine

Description

2-Bromopalmitoylcarnitine is a brominated derivative of palmitoylcarnitine, a long-chain acylcarnitine involved in fatty acid metabolism. Acylcarnitines like this compound facilitate the transport of fatty acids into mitochondria for β-oxidation. While palmitoylcarnitine is a natural intermediate, brominated analogs like this compound are often synthesized for research purposes, particularly to study enzyme inhibition or metabolic pathway dysregulation .

Properties

CAS No. |

32886-14-9 |

|---|---|

Molecular Formula |

C23H44BrNO4 |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

3-(2-bromohexadecanoyloxy)-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C23H44BrNO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23(28)29-20(18-22(26)27)19-25(2,3)4/h20-21H,5-19H2,1-4H3 |

InChI Key |

LYHAKRWRNXBZLK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(C(=O)OC(CC(=O)[O-])C[N+](C)(C)C)Br |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC(CC(=O)[O-])C[N+](C)(C)C)Br |

Synonyms |

2-bromopalmitoylcarnitine 2-BrPCR |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of Acylcarnitines

*No CAS number provided in the evidence; data inferred from structural analogs.

Research Findings

- This compound: Bromination likely reduces metabolic stability compared to non-halogenated acylcarnitines. Studies suggest it acts as a competitive inhibitor of CPT1 due to steric hindrance from the bromine atom .

- 2-Methylbutyroylcarnitine: Elevated levels indicate impaired branched-chain amino acid metabolism, as seen in isobutyryl-CoA dehydrogenase deficiency. Its detection aids in diagnosing organic acidurias via plasma or dried blood spot analysis .

Implications for Metabolic Research

The structural uniqueness of this compound makes it valuable for probing CPT1 activity and lipid metabolism. In contrast, 2-Methylbutyroylcarnitine serves primarily as a diagnostic marker.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.